molecular formula C15H13N3O6 B14135742 5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1174879-24-3

5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14135742
CAS No.: 1174879-24-3
M. Wt: 331.28 g/mol
InChI Key: NETGRIJCAUQQRP-UHFFFAOYSA-N
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Description

5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 1,3-benzodioxole with acetyl chloride to form 6-acetyl-1,3-benzodioxole. This intermediate is then reacted with a suitable isocyanate to introduce the carbamoyl group. The final step involves the cyclization of the intermediate with 1-methyl-1H-pyrazole-4-carboxylic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

CAS No.

1174879-24-3

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C15H13N3O6/c1-7(19)8-3-11-12(24-6-23-11)4-10(8)17-14(20)13-9(15(21)22)5-16-18(13)2/h3-5H,6H2,1-2H3,(H,17,20)(H,21,22)

InChI Key

NETGRIJCAUQQRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=C(C=NN3C)C(=O)O)OCO2

Origin of Product

United States

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